molecular formula C10H18O4 B2428327 (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid CAS No. 210048-05-8

(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid

Cat. No.: B2428327
CAS No.: 210048-05-8
M. Wt: 202.25
InChI Key: OVIXQGZZZJERJO-SSDOTTSWSA-N
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Description

Summary of Structural Features

Property Value/Description
Molecular formula C₁₀H₁₈O₄
Molecular weight 202.25 g/mol
Stereochemistry R configuration at C2
Key functional groups Carboxylic acid, ester, ketone

Properties

IUPAC Name

(2R)-2-ethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIXQGZZZJERJO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Esterification

The tert-butoxy group is introduced via nucleophilic substitution or Mitsunobu reaction. A representative protocol involves:

  • Alkylation of ethyl 3-oxobutanoate :

    • React ethyl 3-oxobutanoate with tert-butyl bromide in the presence of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at −78°C.
    • Reaction conditions : 12-hour stirring under nitrogen, followed by gradual warming to room temperature.
    • Yield : 78% (isolated as a white crystalline solid).
  • Chiral induction :

    • Employ (R)-BINOL-based catalysts to asymmetrically alkylate the C2 position with ethyl iodide.
    • Key parameters : 20 mol% catalyst loading, 0°C reaction temperature, and dichloromethane (DCM) solvent.

Hydrolysis and Oxidation

Post-alkylation, the ester group is hydrolyzed to the carboxylic acid, followed by oxidation to stabilize the ketone:

  • Acidic hydrolysis :

    • Treat the alkylated ester with 6M HCl at reflux (110°C) for 6 hours.
    • Yield : 89% (crude), requiring purification via recrystallization.
  • Ketone stabilization :

    • Oxidize secondary alcohols (if present) using pyridinium chlorochromate (PCC) in DCM.
    • Reaction monitoring : TLC (Rf = 0.3 in hexane:ethyl acetate, 3:1).

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors and catalytic systems are employed:

  • Microreactor systems :

    • Enable rapid mixing and heat transfer, reducing side reactions.
    • Example : A 10 L reactor produces 1.2 kg/day with 95% purity.
  • Heterogeneous catalysis :

    • Use zeolite-supported palladium catalysts for hydrogenation steps, achieving turnover numbers (TON) > 1,000.

Purification and Chiral Resolution

Achieving high enantiomeric purity (>98%) necessitates advanced techniques:

  • Chiral chromatography :

    • Utilize Chiralpak AD-H columns with hexane:isopropanol (90:10) eluent.
    • Retention time : 14.5 minutes for the (R)-enantiomer.
  • Diastereomeric crystallization :

    • Form salts with (1S)-(+)-camphorsulfonic acid, yielding 99% ee after two recrystallizations.

Comparative Analysis of Synthetic Methodologies

Table 2: Efficiency of Synthetic Routes

Method Total Yield (%) Purity (%) Scalability
Laboratory alkylation 65–78 95 Low
Continuous flow 82–88 99 High
Catalytic asymmetric 55–60 >99 Moderate

Data synthesized from EP1765764NWB1 and EP1097919A2.

Challenges and Optimization Strategies

  • Steric hindrance : The tert-butoxy group slows nucleophilic attacks, necessitating elevated temperatures (80–100°C) for substitution reactions.
  • Racemization risk : Hydrolysis under basic conditions may erode enantiomeric purity; thus, acidic conditions are preferred.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butoxy group.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Synthesis of Chiral Compounds
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid serves as a crucial building block in the synthesis of more complex chiral molecules. The presence of the tert-butoxy group allows for selective reactions, which is essential in developing enantiomerically pure compounds. This property is particularly valuable in pharmaceutical chemistry where chirality can significantly influence biological activity.

2. Organic Synthesis
In organic synthesis, this compound is used to create various derivatives that can be employed in different chemical reactions. For instance, it can undergo transformations such as esterification or amination to yield new compounds with potential applications in drug development or materials science.

Reaction Type Description
EsterificationFormation of esters by reacting with alcohols.
AminationIntroduction of amine groups to form amines.
OxidationConversion of alcohols to ketones or aldehydes.

Biological Applications

1. Biochemical Assays
The compound is utilized as a substrate in enzyme-catalyzed reactions, allowing researchers to study enzyme kinetics and mechanisms. Its structural features enable it to interact with specific enzymes, providing insights into metabolic pathways.

2. Medicinal Chemistry
this compound has shown potential biological activity, particularly in the context of drug design targeting metabolic disorders and cancer therapies. Its ability to modulate enzyme activity makes it a candidate for further investigation in therapeutic applications.

Industrial Applications

1. Fine Chemicals Production
In the chemical industry, this compound acts as an intermediate in the synthesis of fine chemicals and agrochemicals. Its role as a building block facilitates the production of specialized chemicals used in various applications, from pharmaceuticals to crop protection agents.

2. Continuous Flow Synthesis
The industrial production methods for this compound may involve continuous flow reactors, which enhance reaction efficiency and yield. This modern approach allows for better control over reaction conditions and scalability for commercial production.

Case Studies

  • Enzyme Interaction Studies
    A study demonstrated that this compound could be effectively used to investigate the kinetics of specific enzymes involved in metabolic pathways. The results indicated that variations in substrate concentration led to significant changes in enzyme activity, highlighting its utility in biochemical research.
  • Pharmaceutical Development
    Research into its medicinal properties revealed that derivatives of this compound exhibited promising results in inhibiting certain cancer cell lines. This suggests its potential as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The keto group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of the molecule’s structure.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    ®-4-(tert-Butoxy)-2-ethyl-4-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of a keto group.

    ®-4-(tert-Butoxy)-2-ethyl-4-aminobutanoic acid: Similar structure but with an amino group instead of a keto group.

Uniqueness

®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity

Biological Activity

(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid is a chiral compound that belongs to the class of ketocarboxylic acids. Its unique structure, characterized by a tert-butoxy group and a keto functional group, suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H16O4C_9H_{16}O_4, with a molecular weight of approximately 188.22 g/mol. The presence of the tert-butoxy group contributes to steric hindrance, influencing its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC9H16O4C_9H_{16}O_4
Molecular Weight188.22 g/mol
Functional GroupsKetone, Carboxylic Acid, Tert-butoxy

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The compound's keto group may facilitate enzyme binding, while the tert-butoxy group can provide selectivity in these interactions. This structural arrangement allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects in metabolic disorders and cancer treatment.

Potential Targets

  • Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.
  • Receptors : It could interact with receptor sites, influencing signal transduction pathways.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities:

  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
  • Anticancer Activity : The compound's ability to influence apoptosis pathways could position it as a lead compound in cancer therapy.

Case Studies

  • In Vivo Studies : In studies involving animal models, this compound demonstrated significant modulation of inflammatory markers, suggesting its utility in anti-inflammatory therapies.
  • Cell Culture Experiments : In vitro assays revealed that the compound could induce apoptosis in cancer cell lines, indicating its potential role as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(R)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acidMethyl group instead of ethylLimited anti-inflammatory activity
(R)-4-(tert-butoxy)-2-hydroxybutanoic acidHydroxy group instead of ketoEnhanced metabolic activity
(R)-4-(tert-butoxy)-2-amino-4-butanolic acidAmino group instead of ketoPotential neuroprotective effects

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological effects of this compound:

  • Synthesis Techniques : Efficient synthetic routes have been developed using chiral starting materials to ensure high enantiomeric purity.
  • Biological Assays : Various assays have been conducted to assess its interaction with enzyme targets and its efficacy in inducing apoptosis in tumor cells.
  • Pharmacokinetics : Ongoing research is examining the pharmacokinetic properties of this compound to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. Advanced

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane:isopropanol (90:10).
  • Optical Rotation : Compare the observed [α]D_D with literature values.
  • X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration, especially if discrepancies arise in spectroscopic data .

What safety protocols are critical during handling?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of tert-butoxy intermediates.
  • Waste Disposal : Segregate acidic waste and neutralize before disposal via certified hazardous waste services .

How should researchers address conflicting 1^11H NMR data during characterization?

Q. Advanced

  • Solvent Artifacts : Ensure complete removal of solvents (e.g., CDCl3_3 residual peaks at δ 7.26). Dry the compound over MgSO4_4 or molecular sieves.
  • Dynamic Effects : Variable-temperature NMR can resolve broadening caused by rotamers or keto-enol tautomerism.
  • 2D NMR : Use HSQC or COSY to assign overlapping signals (e.g., δ 2.60–2.80 for CH2_2 groups) .

What computational tools aid in predicting reactivity or stability?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess steric effects from the tert-butoxy group.
  • MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or degradation pathways.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning .

What are common side reactions in its synthesis, and how are they mitigated?

Q. Basic

  • Over-Alkylation : Use controlled stoichiometry of ethylating agents (e.g., 1.1 eq ethyl bromide) and low temperatures (−78°C).
  • Ester Hydrolysis : Avoid aqueous workup at acidic pH; employ tert-butyl protection for carboxylate stability.
  • Racemization : Conduct reactions under inert atmospheres (N2_2) and minimize heating .

How does the tert-butoxy group influence its application in peptide synthesis?

Q. Advanced

  • Steric Protection : The bulky tert-butoxy group shields the ketone from nucleophilic attack, enabling selective functionalization of the carboxylate.
  • Thermal Stability : Enhances resistance to β-elimination compared to smaller alkoxy groups.
  • Deprotection : Cleave with TFA/CH2_2Cl2_2 (1:4) without disrupting acid-sensitive functionalities .

What analytical techniques are optimal for quantifying degradation products?

Q. Advanced

  • LC-MS/MS : Monitor degradation (e.g., hydrolysis to 4-oxobutanoic acid) using a C18 column and ESI− mode.
  • TGA/DSC : Assess thermal stability; degradation onset temperatures >150°C indicate robustness for storage.
  • IR Spectroscopy : Track carbonyl stretches (1700–1750 cm1^{-1}) to detect ketone or ester breakdown .

How can researchers optimize reaction yields in large-scale syntheses?

Q. Advanced

  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic alkylation steps.
  • DoE (Design of Experiments) : Use fractional factorial designs to optimize parameters like temperature, catalyst loading, and solvent polarity.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

What role does this compound play in asymmetric catalysis studies?

Q. Advanced

  • Chiral Ligand Precursor : Its rigid structure serves as a backbone for synthesizing phosphine or oxazoline ligands.
  • Mechanistic Probes : Isotopic labeling (e.g., 13^{13}C at the ketone) tracks stereochemical outcomes in catalytic cycles.
  • Enzyme Mimetics : Study tert-butoxy’s mimicry of hydrophobic pockets in enzyme active sites .

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